molecular formula C8H5N3O3 B3299157 5-Nitrophthalazin-1(2H)-one CAS No. 89898-93-1

5-Nitrophthalazin-1(2H)-one

Cat. No. B3299157
CAS RN: 89898-93-1
M. Wt: 191.14 g/mol
InChI Key: ZDRVCGZEWGFKSV-UHFFFAOYSA-N
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Description

5-Nitrophthalazin-1(2H)-one is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that involves the inhibition of certain enzymes. In

Mechanism of Action

The mechanism of action of 5-Nitrophthalazin-1(2H)-one involves the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, while in vivo studies have shown that it can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Nitrophthalazin-1(2H)-one in lab experiments is its ability to inhibit the activity of specific enzymes, which can be useful in studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which can be harmful to cells and organisms at high concentrations.

Future Directions

There are several future directions for research on 5-Nitrophthalazin-1(2H)-one, including the development of more efficient synthesis methods, the exploration of its potential applications in the treatment of neurological disorders, and the investigation of its potential as a tool for studying enzyme activity in biological systems. Additionally, further research is needed to understand the potential toxicity of this compound and its effects on cells and organisms.

Scientific Research Applications

5-Nitrophthalazin-1(2H)-one has been studied for its potential applications in scientific research, particularly in the field of enzyme inhibition. This compound has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has potential applications in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

5-nitro-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-5-2-1-3-7(11(13)14)6(5)4-9-10-8/h1-4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRVCGZEWGFKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NNC2=O)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

18.25 g of hydrazine sulfate and 14.88 g of sodium carbonate are stirred in 300 ml of DMF at 100° C. for one hour. Then, 7.24 g of 3-bromo-4-nitro-phthalide in 100 ml of DMF is added, and it is stirred for another 4 hours at 100° C. It is added to water, extracted several times with ethyl acetate, and the organic phase is washed with water and brine. It is dried, and the solvent is removed in a vacuum. After recrystallization from ethyl acetate, 2.35 g of 5-nitro-phthalazin-1-one is obtained as a solid.
Quantity
18.25 g
Type
reactant
Reaction Step One
Quantity
14.88 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
7.24 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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